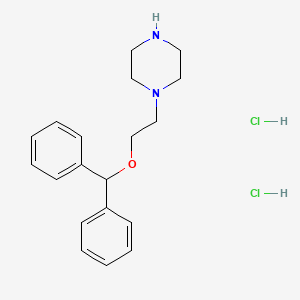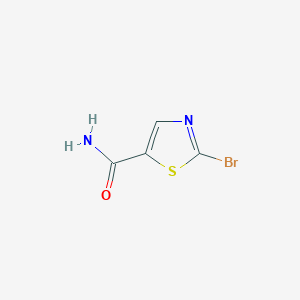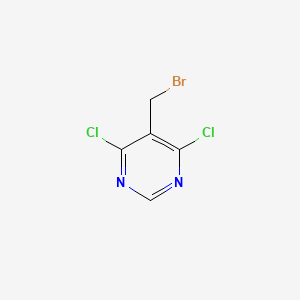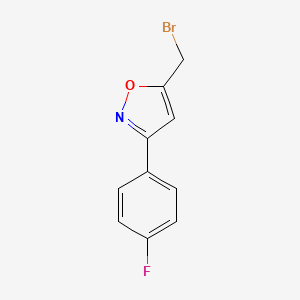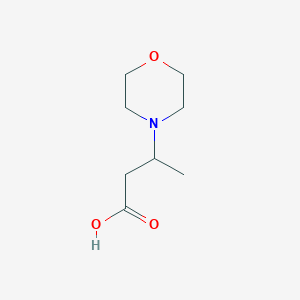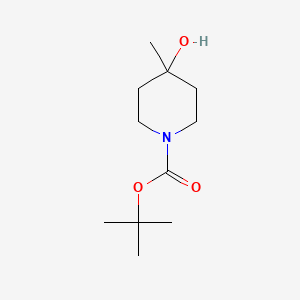
叔丁基4-羟基-4-甲基哌啶-1-羧酸酯
概述
描述
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a chemical compound that has been the subject of various studies due to its relevance in the synthesis of biologically active compounds and intermediates for pharmaceutical applications. The compound features a piperidine ring, which is a common motif in many drugs, and the tert-butyl group is a common protecting group in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives has been explored in several studies. For instance, an initiator derived from 1-[4-(2-tert-butyldimethylsiloxy)ethyl]phenyl-1-phenylethylene was used for the anionic polymerization to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate), demonstrating the utility of tert-butyl-protected intermediates in polymer chemistry . Additionally, the compound has been used as a starting material for the synthesis of various intermediates, such as those used in the preparation of crizotinib, an anticancer drug .
Molecular Structure Analysis
X-ray crystallography and molecular mechanics calculations have been employed to study the molecular structure of tert-butyl-4-hydroxy-4-methylpiperidine-1-carboxylate derivatives. These studies have revealed that the preferred conformation of the molecule in the solid state is a chair conformation, with the N-O bond eclipsing a C-methyl bond of the tert-butyl group . The molecular structure has also been optimized using density functional theory (DFT), providing insights into the electronic structure of the compound .
Chemical Reactions Analysis
The tert-butyl group in the compound serves as a protective group that can be removed under certain conditions, allowing for further functionalization of the molecule. For example, the Mitsunobu reaction has been used to convert tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates to their corresponding trans isomers . The compound has also been used as a key intermediate in the synthesis of Vandetanib, an anticancer drug, through acylation, sulfonation, and substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques, including NMR, IR, and MS. These studies have provided information on the purity, molecular weight distribution, and structural confirmation of the synthesized compounds . The crystal and molecular structure of these compounds have been determined, showing that bulky substituents can hinder the formation of intermolecular hydrogen bonds due to van der Waals interactions .
科学研究应用
合成新化合物
叔丁基4-羟基-4-甲基哌啶-1-羧酸酯在合成各种新化合物中起着关键作用。例如,它用于合成Jak3抑制剂CP-690550,突显了其在开发新药物代理中的重要性(Chen Xin-zhi, 2011)。
构象研究
这种化合物在构象研究中也具有重要意义。对4-叔丁基-4-羟基-2,2,6,6-四甲基哌啶衍生物的研究揭示了轴向羟基与甲基的相互作用,影响NMR信号偏移并影响溶液和固态中的分子结构(M. Cygler et al., 1980)。
立体选择性合成
该化合物还用于哌啶衍生物的立体选择性合成。例如,它与L-选择性还原剂在四氢呋喃中反应,生成叔丁基3-烯丙基-4-羟基哌啶-1-羧酸酯的顺式异构体。这展示了它在产生特定分子构型方面的多功能性,这在药物化学中至关重要(V. Boev et al., 2015)。
在级联反应中的作用
该化合物还在级联反应中发挥作用,如酸催化的水解导致吡啶甲酸衍生物。它在特定条件下发生转化的能力使其在复杂合成途径中具有价值(N. Purkayastha et al., 2010)。
X射线研究和分子堆积
X射线研究揭示了其分子结构和堆积的见解。这些研究对于理解该化合物的物理和化学性质至关重要,这可以影响其在各种科学领域中的应用(C. Didierjean et al., 2004)。
取代哌啶的新支架
该化合物在创建取代哌啶的新支架方面起着关键作用,这对于开发新药物代理和探索化学空间的新领域至关重要(Rianne A. G. Harmsen et al., 2011)。
安全和危害
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
属性
IUPAC Name |
tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)12-7-5-11(4,14)6-8-12/h14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCHJAQBNXPBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627891 | |
| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
CAS RN |
406235-30-1 | |
| Record name | tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BOC-4-METHYL-PIPERIDIN-4-OL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

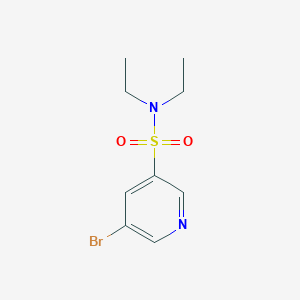

![Ethanol, 2-[[(2-fluorophenyl)methyl]thio]-](/img/structure/B1290235.png)
